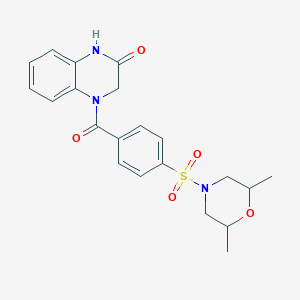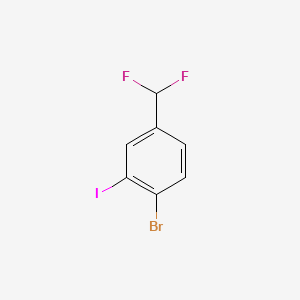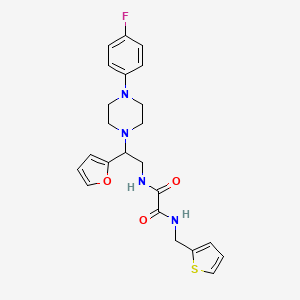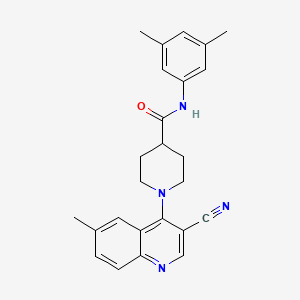![molecular formula C18H13ClFN3OS B2707448 N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide CAS No. 392254-02-3](/img/structure/B2707448.png)
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C18H13ClFN3OS and its molecular weight is 373.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide and its derivatives have shown potential in anticancer research. Compounds synthesized from similar structures have demonstrated significant activity against various human cancer cell lines, including lung, breast, and CNS cancers. These compounds exhibit anticancer activity at low concentrations, comparable to reference drugs such as 5-fluorodeoxyuridine (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Antimicrobial Activities
Several studies have synthesized derivatives of this compound that exhibit notable antimicrobial properties. The compounds have been effective against various bacterial strains, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumonia, as well as antifungal activity against strains like Aspergillus flavus and Penicillium marneffei (Ragavan, Vijayakumar, & Kumari, 2010).
Antiviral and Cytotoxic Activities
Research has been conducted on derivatives for their potential antiviral activity, specifically against Herpes simplex virus type-1 (HSV-1). Some synthesized compounds showed a significant reduction in the number of viral plaques, indicating promising antiviral properties (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).
Anti-inflammatory and Analgesic Properties
Studies have revealed that certain synthesized derivatives possess anti-inflammatory and analgesic properties. These compounds have shown efficacy in reducing inflammation and pain in animal models, making them potential candidates for the development of new anti-inflammatory and analgesic drugs (Abdulla, Amr, Al-Omar, Hussain, & Shalaby, 2014).
Antipsychotic Potential
Research into this compound derivatives has indicated potential applications in the treatment of psychiatric disorders. Compounds in this class have shown antipsychotic-like profiles in behavioral animal tests, providing a basis for further investigation into their use in treating psychiatric conditions (Wise et al., 1987).
properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3OS/c19-12-3-7-14(8-4-12)23-17(15-9-25-10-16(15)22-23)21-18(24)11-1-5-13(20)6-2-11/h1-8H,9-10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYBNGPVUVQMTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-[3-(1H-Benzimidazol-2-yl)cyclohexyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2707366.png)
![3-(ethylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2707367.png)


![Ethyl 2-(2-((6-((3-fluorophenyl)carbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetamido)benzoate](/img/structure/B2707373.png)
![N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide](/img/structure/B2707375.png)
![2-[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2707376.png)

![methyl 3-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamido)benzoate](/img/structure/B2707381.png)

![5-[3-(morpholine-4-sulfonyl)phenyl]-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2707386.png)

